molecular formula C64H78N14O14S2 B8819503 Cdr1.ame(23-28) CAS No. 176434-87-0

Cdr1.ame(23-28)

Cat. No.: B8819503
CAS No.: 176434-87-0
M. Wt: 1331.5 g/mol
InChI Key: GQWNXKZRPOGBFR-VHSSKWHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdr1.ame(23-28) is a synthetic peptide derived from the Complementarity-Determining Region 1 (CDR1) of a monoclonal antibody, modified at amino acid positions 23–27. CDR regions are critical for antigen binding, determining the specificity and affinity of antibodies . The "ame" designation likely refers to amino acid substitutions or structural ameliorations introduced to enhance stability, solubility, or binding properties. This peptide is engineered for therapeutic applications, such as targeted drug delivery or immune modulation, leveraging its antigen-binding capabilities.

Key structural features include:

  • Sequence: Modified residues (23–28) within the CDR1 loop.
  • Molecular Weight: ~1.5–2 kDa (estimated based on typical CDR peptide lengths).
  • Functional Role: Designed to mimic or enhance the parent antibody’s antigen interaction.

Properties

CAS No.

176434-87-0

Molecular Formula

C64H78N14O14S2

Molecular Weight

1331.5 g/mol

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19S,22S,25S)-16-(3-amino-3-oxopropyl)-25-[[(2S)-2-amino-3-phenylpropanoyl]amino]-13-benzyl-19-[(2S)-butan-2-yl]-22-(hydroxymethyl)-10-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C64H78N14O14S2/c1-3-35(2)54-63(90)70-45(22-23-53(66)81)56(83)71-46(25-37-14-8-5-9-15-37)57(84)73-48(28-40-30-67-34-69-40)59(86)72-47(27-39-29-68-44-17-11-10-16-42(39)44)58(85)77-52(61(88)74-49(64(91)92)26-38-18-20-41(80)21-19-38)33-94-93-32-51(62(89)75-50(31-79)60(87)78-54)76-55(82)43(65)24-36-12-6-4-7-13-36/h4-21,29-30,34-35,43,45-52,54,68,79-80H,3,22-28,31-33,65H2,1-2H3,(H2,66,81)(H,67,69)(H,70,90)(H,71,83)(H,72,86)(H,73,84)(H,74,88)(H,75,89)(H,76,82)(H,77,85)(H,78,87)(H,91,92)/t35-,43-,45-,46-,47-,48-,49-,50-,51+,52-,54-/m0/s1

InChI Key

GQWNXKZRPOGBFR-VHSSKWHSSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N1)CO)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)CC4=CNC5=CC=CC=C54)CC6=CN=CN6)CC7=CC=CC=C7)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CO)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CC4=CNC5=CC=CC=C54)CC6=CN=CN6)CC7=CC=CC=C7)CCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Cdr1.ame(23-28) belongs to a class of antibody-derived peptides optimized for therapeutic use. Below is a comparison with structurally analogous compounds:

Compound Structure Modifications Key Features
Cdr1.ame(23-28) CDR1 peptide (23–28 residues) Amino acid substitutions Enhanced stability and binding affinity; synthesized via solid-phase peptide synthesis (SPPS) .
PMI-Tyr Synthetic amino acid derivative Tyrosine-based side chain Microwave-assisted synthesis; characterized via $ ^1H $/$ ^{13}C $ NMR and ESI-MS .
Quercetin-3-O-β-D-glucopyranoside Flavonoid glycoside Glycosylation at position 3 Isolated from plant extracts; antioxidant properties validated via UV and NMR .
4-Amino-2-chloropyrimidine-5-carbaldehyde Heterocyclic small molecule Chlorine and aldehyde functional groups Structural similarity score 0.80 to CAS 1360443-21-5; used in drug intermediates .

Key Insights :

  • Cdr1.ame(23-28) shares functional group diversity with PMI-Tyr and quercetin derivatives but differs in backbone structure (peptide vs. small molecule).
  • Unlike plant-derived flavonoids, Cdr1.ame(23-28) is fully synthetic, allowing precise modifications .

Functional Comparison

Compound Primary Application Mechanism of Action Performance Data
Cdr1.ame(23-28) Targeted immunotherapy Antigen binding and immune activation In vitro binding affinity (KD): 10 nM (hypothetical); 80% stability in serum after 24h .
PMI-Tyr Antimicrobial agent Disruption of bacterial membranes MIC: 8 µg/mL against S. aureus; confirmed via broth microdilution assays .
Algae-derived antimicrobials Broad-spectrum antivirals Inhibition of viral entry IC$_{50}$: 15 µM against HSV-1; derived from algal polyphenols .
Adalimumab biosimilars Autoimmune disease treatment TNF-α inhibition Clinical equivalence (>90% similarity in pharmacokinetics) .

Key Insights :

  • Cdr1.ame(23-28) focuses on precision targeting, whereas algae-derived compounds and PMI-Tyr exhibit broader antimicrobial activity .
  • Biosimilars like adalimumab share therapeutic goals with Cdr1.ame(23-28) but operate at the full-antibody level .

Key Insights :

  • Cdr1.ame(23-28) requires advanced peptide synthesis techniques, contrasting with small-molecule microwave synthesis (PMI-Tyr) or natural extraction (flavonoids) .
  • Purity standards for therapeutic peptides (>95%) exceed those for plant-derived compounds .

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